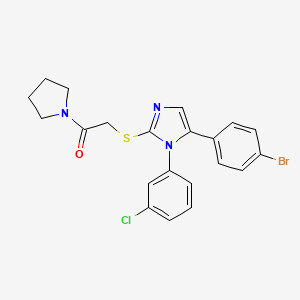
2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H19BrClN3OS and its molecular weight is 476.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes an imidazole ring, bromophenyl and chlorophenyl groups, and a pyrrolidine moiety. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1226441-90-2 |
| Molecular Formula | C21H16BrClN4OS |
| Molecular Weight | 519.9 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the bromophenyl and chlorophenyl groups may interact with hydrophobic pockets in proteins, modulating various biochemical pathways. Such interactions can lead to significant effects on cellular processes such as proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of imidazole have been shown to inhibit key signaling pathways involved in cancer cell proliferation. The compound under discussion has been evaluated for its efficacy against various cancer cell lines, demonstrating potential growth inhibition at nanomolar concentrations.
Antimicrobial Properties
Research has also explored the antimicrobial potential of imidazole derivatives. In vitro studies have shown that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The exact mechanism typically involves disruption of bacterial cell membrane integrity or interference with essential metabolic pathways.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of structurally similar imidazole compounds. The results indicated that these compounds could inhibit the proliferation of leukemia cells at IC50 values ranging from 0.3 to 1.2 µM through mechanisms involving apoptosis and cell cycle arrest .
Study 2: Antimicrobial Activity
In another research effort, a series of nitroimidazole derivatives were synthesized and tested against various bacterial strains, including MRSA and K. pneumoniae. These compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness at low doses .
Tables Summarizing Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Values |
|---|---|---|
| Anticancer | MV4-11 (leukemia) | 0.3 - 1.2 µM |
| Antibacterial | MRSA | 0.5 - 10 µg/mL |
| Antibacterial | K. pneumoniae | 0.8 - 12 µg/mL |
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrClN3OS/c22-16-8-6-15(7-9-16)19-13-24-21(26(19)18-5-3-4-17(23)12-18)28-14-20(27)25-10-1-2-11-25/h3-9,12-13H,1-2,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZCUHJZMRFLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














